Application Summary: 4-Nitro-2,3,5-trimethylpyridine-N-oxide is an impurity of Omeprazole. Omeprazole is a medication used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger–Ellison syndrome.
Application Summary: 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines.
Method of Application: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step.
Application Summary: 4-methoxy-2,3,5-trimethylpyridine can be synthesized from 4-Nitro-2,3,5-trimethylpyridine-N-oxide.
Method of Application: The synthesis involves the substitution of the chlorine in the precursor with a methoxide ion, which gives 4-methoxy-2,3,5-trimethylpyridine.
Results or Outcomes: This method provides an efficient route to 4-methoxy-2,3,5-trimethylpyridine with an overall yield of 43%.
2,3,5-Trimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula and a molecular weight of 182.18 g/mol. Its structure features a pyridine ring substituted with three methyl groups at positions 2, 3, and 5, and a nitro group at position 4. The compound is recognized for its unique properties due to the presence of the nitro and N-oxide functional groups, which influence its reactivity and biological activity.
As a minor impurity, 4-Nitro-2,3,5-trimethylpyridine-N-oxide is not expected to have a significant independent mechanism of action. The primary focus of research on this compound is related to its presence in Omeprazole, a drug that suppresses stomach acid production. Omeprazole's mechanism involves inhibiting an enzyme called H+/K+ ATPase in the stomach wall [].
Several methods exist for synthesizing 2,3,5-trimethyl-4-nitropyridine 1-oxide:
2,3,5-Trimethyl-4-nitropyridine 1-oxide finds applications in various fields:
Several compounds share structural similarities with 2,3,5-trimethyl-4-nitropyridine 1-oxide. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
2,5-Dimethyl-4-nitropyridine 1-oxide | 0.94 | Fewer methyl substitutions; different biological activity potential. |
5-Ethyl-2-methyl-4-nitropyridine 1-oxide | 0.88 | Ethyl group substitution may affect solubility and reactivity. |
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | 0.81 | Different ring structure; potential for unique pharmacological properties. |
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide | 0.81 | Tetrahydroquinoline framework; distinct reactivity patterns. |
Each of these compounds exhibits varying degrees of similarity based on their structural features and functional groups. The unique arrangement of methyl and nitro groups in 2,3,5-trimethyl-4-nitropyridine 1-oxide contributes to its distinct chemical behavior and potential applications compared to its analogs.
Irritant